molecular formula C18H37NO B12547994 Hexanamide, N,N-dihexyl- CAS No. 146985-21-9

Hexanamide, N,N-dihexyl-

Cat. No.: B12547994
CAS No.: 146985-21-9
M. Wt: 283.5 g/mol
InChI Key: PTNKBMIGCUULJJ-UHFFFAOYSA-N
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Description

Hexanamide, N,N-dihexyl- is an organic compound with the molecular formula C18H37NO and a molecular weight of 283.4925 g/mol It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanamide, N,N-dihexyl- can be synthesized through the reaction of hexanoyl chloride with dihexylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Hexanoyl chloride+DihexylamineHexanamide, N,N-dihexyl-+HCl\text{Hexanoyl chloride} + \text{Dihexylamine} \rightarrow \text{Hexanamide, N,N-dihexyl-} + \text{HCl} Hexanoyl chloride+Dihexylamine→Hexanamide, N,N-dihexyl-+HCl

Industrial Production Methods: Industrial production of Hexanamide, N,N-dihexyl- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation to ensure the compound’s quality and purity.

Chemical Reactions Analysis

Types of Reactions: Hexanamide, N,N-dihexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Hexanamide, N,N-dihexyl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanamide, N,N-dihexyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Hexanamide, N,N-dihexyl- can be compared with other similar compounds such as:

    Hexanamide: The parent compound with a simpler structure.

    N,N-Dimethylhexanamide: A similar amide with different alkyl groups attached to the nitrogen atom.

    N,N-Diethylhexanamide: Another related compound with different alkyl groups.

Uniqueness: Hexanamide, N,N-dihexyl- is unique due to its specific alkyl groups, which may confer distinct chemical and physical properties compared to other amides

Properties

CAS No.

146985-21-9

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

N,N-dihexylhexanamide

InChI

InChI=1S/C18H37NO/c1-4-7-10-13-16-19(17-14-11-8-5-2)18(20)15-12-9-6-3/h4-17H2,1-3H3

InChI Key

PTNKBMIGCUULJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CCCCC

Origin of Product

United States

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